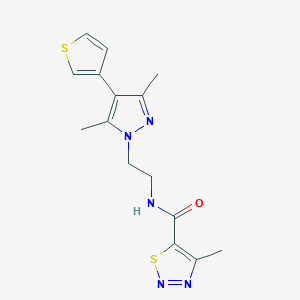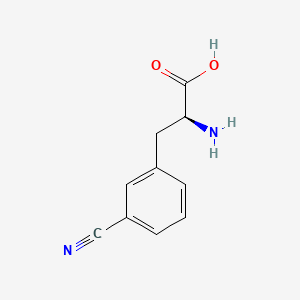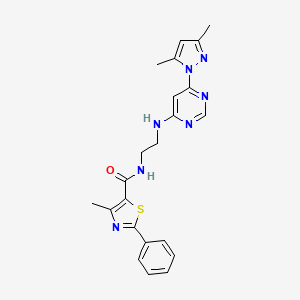
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N7OS and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
N-(2-((6-(3,5-Dimethyl-1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide has shown potential in anticancer research. A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds with a similar structure, demonstrated anticancer activity, specifically targeting HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016). Another study highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives with significant anticancer activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antimicrobial Applications
This compound also plays a role in antimicrobial research. For instance, studies on novel pyrazole derivatives with potential antimicrobial and anticancer activities have been conducted. These studies found that certain derivatives exhibited higher anticancer activity than standard drugs and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016). Additionally, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents was researched, showing high activities against specific bacterial strains (Azab et al., 2013).
Enzyme Inhibition and Other Biological Activities
The compound's relevance extends to enzyme inhibition and other biological activities. One study described the synthesis of a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase, evaluating enzymatic and cellular activity as well as in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996). Additionally, the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines in the synthesis of pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives as potential benzodiazepine receptor ligands was studied (Bruni et al., 1994).
Mechanism of Action
properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7OS/c1-14-11-15(2)29(28-14)19-12-18(25-13-26-19)23-9-10-24-21(30)20-16(3)27-22(31-20)17-7-5-4-6-8-17/h4-8,11-13H,9-10H2,1-3H3,(H,24,30)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWRPCPAPNBBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2979689.png)
![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
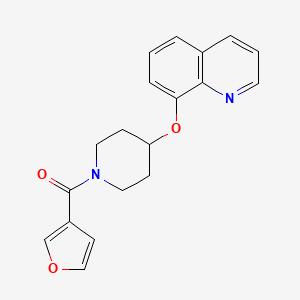
![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)
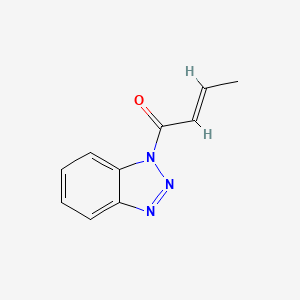
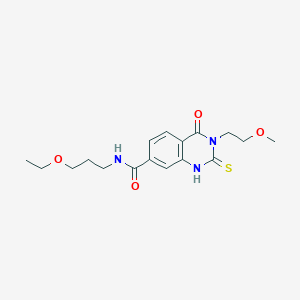
![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide](/img/structure/B2979701.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
